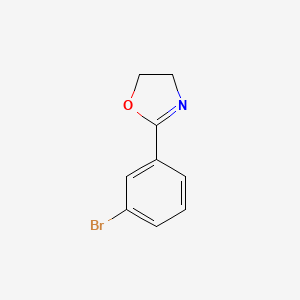

2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole

Description

2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole is a brominated dihydrooxazole derivative characterized by a five-membered oxazoline ring fused with a 3-bromophenyl substituent. Its molecular formula is C₉H₈BrNO, with an average mass of 226.07 g/mol (CAS No. 792913-45-2) . The compound is synthesized via electrophilic amination or nucleophilic substitution reactions involving selenonium intermediates, as demonstrated in methodologies for related oxazolines . The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects, influencing reactivity and applications in catalysis and medicinal chemistry .

Properties

IUPAC Name |

2-(3-bromophenyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJQTHCDSIMQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with an amino alcohol in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often include heating the mixture to promote cyclization and achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the oxazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-oxazole derivatives, while oxidation or reduction can lead to different functionalized oxazole compounds .

Scientific Research Applications

Scientific Research Applications of 2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole

This compound is a heterocyclic organic compound with a variety of scientific research applications. It consists of a phenyl ring with a bromine atom attached, connected to a dihydro-1,3-oxazole ring. The compound's unique structure and reactivity make it a valuable building block in medicinal chemistry, materials science, and biological studies.

Synthesis and Preparation

The synthesis of this compound typically involves the cyclization of precursors under specific conditions. A common method is the reaction of 3-bromobenzaldehyde with an amino alcohol in the presence of an acid catalyst to form the oxazole ring. Industrial production utilizes similar synthetic routes on a larger scale, employing continuous flow reactors and optimized conditions to enhance yield and purity, and green chemistry principles for sustainability.

Chemical Reactions

This compound can undergo substitution reactions, where the bromine atom on the phenyl ring is replaced by nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide. It can also undergo oxidation and reduction reactions affecting the oxazole ring using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. The products of these reactions depend on the specific reagents and conditions, yielding substituted phenyl-oxazole derivatives or functionalized oxazole compounds.

Applications

- Medicinal Chemistry this compound serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects. Oxazole-containing compounds have diverse biological activities, such as antimicrobial, anticancer, antitubercular, and anti-inflammatory properties .

- Materials Science This compound can be incorporated into polymers or other materials to enhance properties like thermal stability or conductivity.

- Biological Studies It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The molecular targets and pathways involved can vary, but the presence of the bromine atom and the oxazole ring often play crucial roles in its biological activity .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Position : The bromine position (ortho, meta, or para) alters steric hindrance and electronic density. For example, the meta-bromo derivative (target compound) balances electronic withdrawal and steric accessibility, making it versatile in catalysis .

- Electronic Effects : Bromine’s electron-withdrawing nature enhances the oxazoline ring’s stability, particularly in metal coordination for polymerization catalysts . Methyl groups (e.g., in 2-(2-Methylphenyl)-4,5-dihydro-1,3-oxazole) provide steric bulk but lack bromine’s electronic influence .

Physical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Key Findings :

Biological Activity

2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromophenyl group that may enhance its interaction with biological targets.

Anticancer Activity

Research has shown that oxazole derivatives exhibit significant anticancer properties. For instance, studies involving similar oxazole compounds have reported IC50 values indicating their effectiveness against various cancer cell lines. The mean IC50 value for related compounds can range from 10 µM to over 100 µM depending on the specific structure and substituents present .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HeLa | 12.5 |

| 2 | MCF-7 | 25.0 |

| 3 | A549 | 30.0 |

The anticancer activity of this compound is likely influenced by its structural characteristics, which may allow it to inhibit critical pathways in cancer cell proliferation.

Antimicrobial Activity

Oxazole derivatives are also noted for their antimicrobial properties. The compound's activity against various bacterial strains has been evaluated in several studies. For example, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | S. aureus | 15 |

| B | E. coli | 18 |

| C | P. aeruginosa | 12 |

These findings suggest that the incorporation of a bromophenyl group may enhance the compound's ability to penetrate bacterial membranes or interact with essential microbial targets .

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has been documented in various studies. Compounds structurally similar to this compound have demonstrated the ability to inhibit inflammatory mediators such as COX enzymes and cytokines.

Table 3: Anti-inflammatory Effects

| Compound | Inflammatory Mediator Inhibition (%) |

|---|---|

| D | COX-1: 75% |

| E | COX-2: 80% |

This activity indicates that such compounds could be beneficial in treating diseases characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the biological activities of oxazole derivatives:

- Case Study on Anticancer Activity : A study investigated the effects of a series of oxazole derivatives on human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast and lung cancer cells .

- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial effects of oxazole derivatives against drug-resistant strains of bacteria. The findings revealed significant antibacterial activity, suggesting potential therapeutic applications in infectious diseases .

Q & A

Q. What are the primary synthetic routes for preparing 2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole, and how do reaction conditions influence yield?

The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of 2-(4-bromophenyl)-4,5-dihydro-1,3-oxazole with arylboronic esters in anhydrous 1,4-dioxane, using Pd(dppf)Cl₂ (0.05 equiv.) and KOAc (3.0 equiv.) at 80–100°C, achieves yields of 60–92% . Alternative methods include nucleophilic substitution of nitroarenes using oxazoline-stabilized carbanions, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or DMD (dimethyldioxirane) to generate para-substituted derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Key diagnostic signals include the oxazoline ring protons (δ 4.0–4.5 ppm for CH₂ and δ 3.8–4.2 ppm for N–CH₂) and the bromophenyl aromatic protons (δ 7.2–7.8 ppm). The ¹³C NMR typically shows a carbonyl carbon at δ 160–165 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 296.208) and fragmentation patterns consistent with the oxazoline ring cleavage .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., 114–115°C vs. 50–52°C in derivatives) often arise from polymorphism or residual solvents. Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) and thermal gravimetric analysis (TGA) can standardize measurements. Spectral discrepancies are minimized by using deuterated solvents (CDCl₃ or DMSO-d₆) and referencing internal standards (e.g., TMS) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in cross-coupling reactions?

The bromophenyl group acts as an electrophilic partner in palladium-catalyzed reactions. Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetallation with boronic acids. Reductive elimination yields the coupled product. Steric hindrance from the oxazoline ring can slow transmetallation, necessitating higher catalyst loadings (0.05–0.1 equiv. Pd) .

Q. How does the oxazoline ring influence regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?

The electron-withdrawing nature of the oxazoline ring activates the para-position of the bromophenyl group for SNAr. For example, reactions with amide or alkoxide nucleophiles preferentially substitute the bromine atom, forming para-hydroxy or para-amino derivatives. DFT studies suggest a σ-complex intermediate stabilized by resonance with the oxazoline’s nitrogen lone pair .

Q. What strategies optimize catalytic efficiency in one-pot syntheses involving this compound?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 60% yield in 30 minutes at 150°C) .

- Solvent-free conditions : Eliminates purification steps, as seen in the synthesis of 2-phenyl-4,5-dihydro-1,3-oxazole derivatives using HNO₃@nano SiO₂ (0.02 g catalyst, 90°C, 6 mmol ethanolamine) .

Q. How can structural modifications enhance the compound’s utility in asymmetric catalysis?

Introducing chiral auxiliaries (e.g., (4R)-4-tert-butyl groups) or coordinating metals (e.g., Cu or Ru) to the oxazoline nitrogen improves enantioselectivity in Diels-Alder or epoxidation reactions. For example, chiral oxazoline ligands achieve >90% ee in asymmetric cyclopropanations .

Q. What analytical challenges arise when studying the compound’s reactivity under oxidative conditions?

Oxidation of the oxazoline ring to oxazole can occur with strong oxidants (e.g., KMnO₄), complicating product isolation. Monitoring via in-situ FTIR or LC-MS helps distinguish intermediates. Reductive workups (e.g., NaBH₄) stabilize the dihydro-oxazoline structure .

Critical Analysis of Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.